2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide 2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 866897-64-5
VCID: VC11882985
InChI: InChI=1S/C26H23FN2O5S/c1-16-7-9-21(11-17(16)2)35(32,33)24-14-29(23-10-8-18(27)12-22(23)26(24)31)15-25(30)28-19-5-4-6-20(13-19)34-3/h4-14H,15H2,1-3H3,(H,28,30)
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC)C
Molecular Formula: C26H23FN2O5S
Molecular Weight: 494.5 g/mol

2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

CAS No.: 866897-64-5

Cat. No.: VC11882985

Molecular Formula: C26H23FN2O5S

Molecular Weight: 494.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide - 866897-64-5

Specification

CAS No. 866897-64-5
Molecular Formula C26H23FN2O5S
Molecular Weight 494.5 g/mol
IUPAC Name 2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Standard InChI InChI=1S/C26H23FN2O5S/c1-16-7-9-21(11-17(16)2)35(32,33)24-14-29(23-10-8-18(27)12-22(23)26(24)31)15-25(30)28-19-5-4-6-20(13-19)34-3/h4-14H,15H2,1-3H3,(H,28,30)
Standard InChI Key CNFIJUKDLUTKRH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC)C
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC)C

Introduction

The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule with potential applications in pharmaceutical and biochemical research. This compound is identified by its systematic IUPAC name and is cataloged under ChemDiv with the identifier C655-0328. Below, we explore its structural properties, synthesis, potential applications, and biological significance.

Synthesis

  • Functionalization of quinoline derivatives.

  • Introduction of sulfonamide groups via sulfonyl chloride intermediates.

  • Coupling reactions to attach acetamide functionalities.

Screening Compound

This molecule is available as a screening compound for high-throughput biochemical assays. Its unique structural features make it a candidate for exploring interactions with biological targets such as enzymes or receptors .

Potential Pharmaceutical Applications

While specific pharmacological data for this compound are unavailable in the provided sources, structurally similar compounds have demonstrated:

  • Anticancer activity through inhibition of tumor cell proliferation.

  • Anti-inflammatory properties by targeting enzymes like 5-lipoxygenase .

  • Potential as enzyme inhibitors due to their complex aromatic systems.

Analytical Data

Analytical characterization of such compounds typically involves:

TechniquePurpose
NMR SpectroscopyStructural confirmation via 1H^1H and 13C^{13}C chemical shifts.
LC-MSMolecular weight determination and purity analysis.
X-Ray CrystallographyStructural elucidation at atomic resolution (if crystalline).

Limitations and Future Directions

The lack of detailed biological testing data limits our understanding of this compound's full potential. Future studies could include:

  • In vitro and in vivo assays to assess pharmacokinetics and toxicity.

  • Molecular docking studies to identify possible binding sites on biological targets.

  • Structure-activity relationship (SAR) studies to optimize its efficacy.

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